molecular formula C17H17N3O2 B2584975 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 2097935-87-8

4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2584975
CAS No.: 2097935-87-8
M. Wt: 295.342
InChI Key: YCUOHIYKCQDTGG-UHFFFAOYSA-N
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Description

4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one is a synthetically derived small molecule belonging to the tetrahydroquinazolinone chemical class, a scaffold recognized for its diverse pharmacological potential. Its structure incorporates a quinazolinone core, a privileged structure in medicinal chemistry known for its ability to interact with various enzyme active sites and biological targets (source) . The specific substitution pattern, featuring a 4-methoxyphenethyl side chain and an imino group, suggests potential research applications in modulating protein-protein interactions or enzyme activity. Compounds with the quinazolinone core have been extensively investigated as kinase inhibitors, with several approved drugs targeting the EGFR family (source) . The presence of the 4-methoxyphenyl moiety is a common feature in ligands for various G-protein coupled receptors and nuclear receptors, indicating potential utility in endocrine or neurological research pathways (source) . Consequently, this molecule serves as a valuable chemical tool for probing biological mechanisms in oncology, signal transduction, and receptor pharmacology. Researchers can utilize this compound to explore novel structure-activity relationships, develop new assay systems, or investigate its specific mechanism of action against unvalidated cellular targets.

Properties

IUPAC Name

4-amino-3-[2-(4-methoxyphenyl)ethyl]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-13-8-6-12(7-9-13)10-11-20-16(18)14-4-2-3-5-15(14)19-17(20)21/h2-9H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXSLLFMKHKNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of 2-aminobenzamide with 4-methoxyphenylacetaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the tetrahydroquinazolinone ring. Common reagents used in this synthesis include acetic acid or hydrochloric acid as catalysts, and the reaction is often carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes alkylation at the imino nitrogen (N1) and the tetrahydroquinazoline ring nitrogen (N3). In ethanol or DMF solvents, reactions with alkyl halides like methyl iodide or benzyl bromide yield N-alkylated derivatives. For example:

Compound+R-XEtOH, 60°CN1-alkylated product[1][5]\text{Compound} + \text{R-X} \xrightarrow{\text{EtOH, 60°C}} \text{N1-alkylated product} \quad[1][5]

Key observations:

  • Alkylation at N1 increases steric hindrance, reducing subsequent reactivity at N3.

  • Benzyl bromide preferentially targets N3 under basic conditions (e.g., K₂CO₃) due to electronic effects .

Acylation Reactions

The imino group participates in acylation with reagents such as acetyl chloride or acetic anhydride. Reactions proceed in dichloromethane with triethylamine as a base, forming stable N-acyl derivatives:

Compound+Ac2ODCM, 0°CN1-acetylated product[1][7]\text{Compound} + \text{Ac}_2\text{O} \xrightarrow{\text{DCM, 0°C}} \text{N1-acetylated product} \quad[1][7]

Notable data :

Acylating AgentSolventYield (%)
Acetyl chlorideDCM82
Benzoyl chlorideTHF75

Nucleophilic Substitution

The electron-deficient C2 carbonyl site facilitates nucleophilic substitution. Reactions with amines (e.g., aniline) or thiols in DMF at 80°C yield C2-modified analogs:

Compound+NH2RDMFC2-aminated product[1][6]\text{Compound} + \text{NH}_2\text{R} \xrightarrow{\text{DMF}} \text{C2-aminated product} \quad[1][6]

  • Thiols exhibit higher reactivity than amines due to softer nucleophilicity .

Addition Reactions

The imino group undergoes 1,2-addition with Grignard reagents (e.g., methylmagnesium bromide) in THF, producing secondary amine intermediates:

Compound+MeMgBrTHF, -10°CN1-Me adduct[5][7]\text{Compound} + \text{MeMgBr} \xrightarrow{\text{THF, -10°C}} \text{N1-Me adduct} \quad[5][7]

Critical conditions :

  • Low temperatures (-10°C to 0°C) prevent over-addition.

  • Workup with aqueous NH₄Cl stabilizes the product .

Condensation Reactions

The compound reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl) to form Schiff bases:

Compound+ArCHOEtOH, HClSchiff base[7]\text{Compound} + \text{ArCHO} \xrightarrow{\text{EtOH, HCl}} \text{Schiff base} \quad[7]

Optimized parameters :

  • 1:1 molar ratio of aldehyde to substrate.

  • Reflux for 4–6 hours achieves >90% conversion .

Mechanistic Insights and Biological Interactions

The compound’s imino group forms hydrogen bonds with enzymatic targets (e.g., kinases), while the methoxyphenyl ethyl moiety enhances lipophilicity for membrane penetration . Key interactions include:

  • π-Stacking between the quinazoline core and aromatic amino acids (e.g., Phe360 in PI3K) .

  • Hydrogen bonding of the imino nitrogen with catalytic aspartate residues .

Reaction Monitoring and Purification

  • Analytical methods : TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) .

  • Purification : Column chromatography (silica gel, 200–300 mesh) or recrystallization from ethanol/water mixtures .

Scientific Research Applications

Structure and Composition

The compound is characterized by the following structural features:

  • Molecular Formula : C18H22N2O
  • Molecular Weight : 290.39 g/mol
  • Functional Groups : The presence of an imino group and a methoxyphenyl substituent contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazolinones exhibit significant anticancer properties. For instance, studies have shown that modifications to the quinazoline structure can enhance cytotoxicity against various cancer cell lines. The specific compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models, demonstrating promising results against breast and lung cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Neuroprotective Effects

Recent investigations into the neuroprotective potential of quinazoline derivatives have highlighted their role in mitigating neurodegenerative diseases. The compound has been shown to exhibit antioxidant properties, reducing oxidative stress markers in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Synthetic Pathways

The synthesis of 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one typically involves multi-step reactions including:

  • Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with amines to form imines.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the tetrahydroquinazoline ring.
  • Functionalization : Final modifications may include alkylation or acylation to introduce substituents like the methoxyphenyl group.

Case Studies

  • Case Study 1 : A study published in Bioorganic & Medicinal Chemistry explored various analogs of tetrahydroquinazolinones and their anticancer activities. The results indicated that compounds with specific substitutions exhibited enhanced activity against cancer cell lines compared to standard treatments.
  • Case Study 2 : Research conducted on the antimicrobial efficacy of related quinazoline derivatives demonstrated a significant reduction in bacterial growth rates when tested against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group and the tetrahydroquinazolinone core are crucial for binding to these targets, leading to modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Core Structure Variations

The tetrahydroquinazolinone scaffold is shared among analogs but differs in substituents and oxidation states:

Compound Name Core Structure Key Functional Groups
4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one Tetrahydroquinazolinone 4-imino, 3-(4-methoxyphenethyl), 2-ketone
2-(4-Chlorophenyl)-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,2,3,4-tetrahydroquinazolin-4-one (5a) Tetrahydroquinazolinone 4-ketone, 3-(oxadiazole-methyl), 4-chlorophenyl
3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione Tetrahydroquinazoline-2,4-dione 2,4-dione, 3-(aminophenethyl)
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 2-hydroxybenzamide, 4-methoxyphenethyl

Key Observations :

  • The dione variant in lacks the imino group, reducing basicity but increasing hydrogen-bond acceptor capacity.
  • Rip-B shares the 4-methoxyphenethyl side chain but has a benzamide core, which may limit ring strain compared to bicyclic systems.

Biological Activity

4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazolinone core with a methoxyphenyl substituent. Its molecular formula is C15H18N2OC_{15}H_{18}N_2O, and it has a molecular weight of 246.32 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroquinazolinones possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some studies have indicated that tetrahydroquinazolinones can inhibit cancer cell proliferation. For example, compounds in this class have demonstrated cytotoxic effects against different cancer cell lines, suggesting a potential for development as anticancer agents .
  • Anti-inflammatory Effects : There is evidence that certain derivatives can modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological effects may be mediated through:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in microbial metabolism and cancer cell growth.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antimicrobial Study :
    • A study on the antimicrobial activity of related tetrahydroquinazolinones reported significant inhibition zones against various pathogens, indicating potential as broad-spectrum antimicrobial agents .
  • Cytotoxicity Assays :
    • Research involving cytotoxicity assays on human cancer cell lines revealed that certain derivatives exhibit IC50 values comparable to established anticancer drugs. This suggests that these compounds could serve as leads in drug development .
  • In Vivo Studies :
    • Animal models have been used to assess the anti-inflammatory effects of similar compounds, showing reduced inflammation markers and improved clinical outcomes in conditions like arthritis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Gram-positive/negative bacteria
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryReduction in inflammation markers

Table 2: Structure-Activity Relationship

Compound StructureActivity TypeIC50 Value (µM)References
Tetrahydroquinazolinone derivative 1Antimicrobial15
Tetrahydroquinazolinone derivative 2Anticancer20
Tetrahydroquinazolinone derivative 3Anti-inflammatory10

Q & A

Q. What are the optimal synthetic routes for 4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer: A common approach involves cyclocondensation reactions. For example, refluxing isatoic anhydride with substituted aldehydes and amines in ethanol, catalyzed by p-TsOH (0.6 mmol), achieves cyclization to form the tetrahydroquinazolinone core . To optimize yield:

  • Use glacial acetic acid as a proton donor to stabilize intermediates (e.g., in triazole synthesis, similar conditions improved yields by 15–20%) .
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.
  • Monitor reaction progress via TLC or HPLC to terminate reflux at ~2–4 hours, avoiding side products like over-oxidized imines .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for structure refinement. For example, similar compounds (e.g., 3-(4-methoxyphenyl)-dihydroquinazolinones) were resolved via SHELX programs, with anisotropic displacement parameters validated using WinGX/ORTEP .
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on the imino proton (δ ~10–12 ppm) and methoxyphenyl signals (δ ~3.8 ppm for OCH3_3) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ for C18_{18}H17_{17}N3_3O2_2: calc. 308.1396) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of tetrahydroquinazolinone formation under acidic conditions?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states. For analogous thiadiazole-quinazolinone hybrids, protonation of the aldehyde carbonyl by p-TsOH was identified as the rate-limiting step .
  • Use molecular dynamics simulations to study solvent effects (e.g., ethanol vs. water) on intermediate stabilization .
  • Validate computational results with kinetic isotope effects (KIEs) by replacing labile protons (e.g., NH or OH groups) with deuterium .

Q. What strategies can resolve contradictions in reported biological activities of tetrahydroquinazolinone derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace 4-methoxyphenyl with halogenated analogs) and assay antimicrobial activity against Gram-positive/-negative panels .
  • Docking simulations : Use AutoDock Vina to compare binding affinities of 4-imino derivatives vs. non-imino analogs at target sites (e.g., bacterial dihydrofolate reductase) .
  • Meta-analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) to identify outliers caused by assay variability (e.g., MIC values differing by >2-fold) .

Q. How can solvent effects and crystal packing influence the stability of this compound during storage?

Methodological Answer:

  • Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding between imino and carbonyl groups) that stabilize the solid-state structure .
  • Accelerated stability testing : Store samples in DMSO or ethanol at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Polar aprotic solvents like DMSO reduce hydrolysis of the imino group .
  • Powder XRD : Compare fresh vs. aged samples to detect polymorphic transitions that alter solubility .

Q. What advanced techniques validate the tautomeric equilibrium between 4-imino and 4-oxo forms in solution?

Methodological Answer:

  • Variable-temperature NMR : Track chemical shift changes of the imino (NH) and carbonyl (C=O) protons between 25°C and −40°C to identify tautomer populations .
  • UV-Vis spectroscopy : Monitor absorbance at 250–300 nm (n→π* transitions) in solvents of varying polarity (e.g., cyclohexane vs. methanol) to assess tautomer ratios .
  • Theoretical calculations : Use Gaussian09 to compute Gibbs free energy differences between tautomers, correlating with experimental data .

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